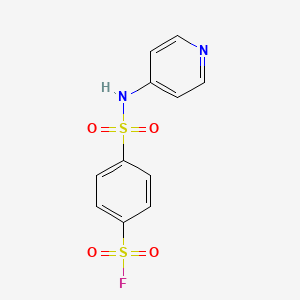

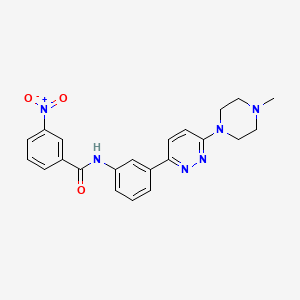

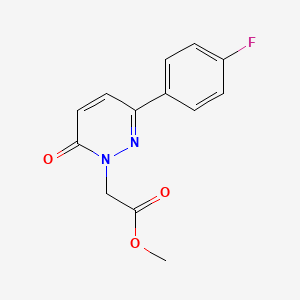

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fluorine Atom Introduction and Selectivity Enhancement

The introduction of fluorine atoms to molecular frameworks is a significant area of research, particularly in the synthesis of pharmaceuticals and agrochemicals. The sulfonyl fluoride group, akin to the one present in 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride, has been explored for its reactivity and potential in creating fluorinated compounds. Sulfonyl fluorides, for example, have been identified as promising scaffolds for the incorporation of ^18F into biomarkers for positron emission tomography (PET) imaging. Such compounds allow for nucleophilic fluorination under aqueous conditions, offering a versatile approach to radiolabeling complex biological targets (Inkster et al., 2012).

Chemosensors for Ion Detection

The ability of certain compounds to act as chemosensors for ions like fluoride is another area where related structures to 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride find application. Chemosensors that can selectively bind and detect fluoride ions are crucial for environmental monitoring and health. For instance, bis(benzimidazolyl)pyridines have been employed as chemosensors for fluoride ions, utilizing UV–vis spectroscopy, fluorescence spectroscopy, and ^1H NMR techniques for detection. Such compounds demonstrate the potential of pyridine and sulfonyl-containing compounds in sensor applications (Chetia & Iyer, 2008).

Synthesis of Fluorinated Compounds

The synthesis of monofluorinated pyridines designed for the preparation of chemical libraries showcases the importance of compounds similar to 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride. The Bohlmann-Rahtz reaction, for example, allows for the easy access to chiral pyridines with a fluorine atom in the benzylic position from optically active propargylic fluorides. These pyridines serve as versatile scaffolds for the creation of diverse chemical libraries, highlighting the role of fluorine in modifying chemical structures for enhanced utility (Blayo et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride acts as a sulfonylating agent . It interacts with its targets by covalently modifying the hydroxyl group of serine residues . This modification adds an additional 183.0354 Da to each modified residue . Off-target residues such as tyrosine, lysine, histidine, and the protein n-terminal amino group have also been reported .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving serine proteases. By modifying the active site serine residues, it inactivates these enzymes . This can impact various pathways, depending on the specific roles of the targeted proteases.

Pharmacokinetics

Similar compounds like aebsf are known to be water-soluble , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action at the molecular level is the inactivation of serine proteases . This can lead to changes in the cellular processes that these enzymes are involved in. For instance, the inhibition of certain serine proteases can affect protein degradation, signal transduction, and other cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride. For example, pH levels can impact the stability of the compound, with similar compounds like AEBSF being more stable at low pH values . Additionally, the presence of other compounds in the environment, such as competing substrates or inhibitors, can also affect the compound’s efficacy.

Eigenschaften

IUPAC Name |

4-(pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O4S2/c12-19(15,16)10-1-3-11(4-2-10)20(17,18)14-9-5-7-13-8-6-9/h1-8H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXOPTCQOPOILE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

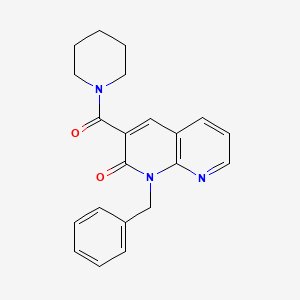

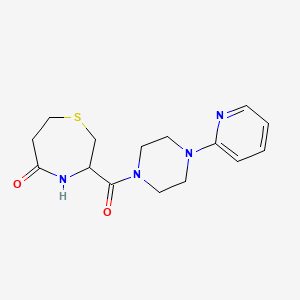

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone](/img/structure/B2987906.png)

![3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2987915.png)

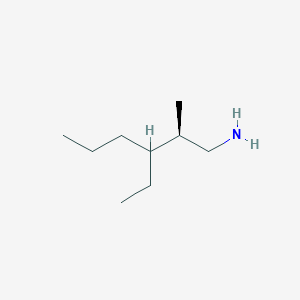

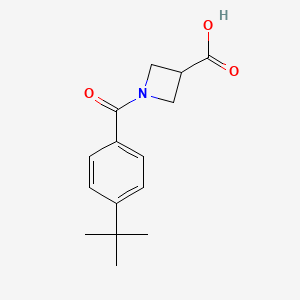

![3,4-Difluoro-N-[1-(oxolan-3-YL)pyrazol-4-YL]benzamide](/img/structure/B2987919.png)